

spectrophotometric determination of metal ions using 8-Hydroxynaphthalene-1,6-disulfonic acid

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Compound of Interest

Compound Name: 8-Hydroxynaphthalene-1,6-disulfonic acid

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An Application Guide for the Spectrophotometric Determination of Metal Ions Utilizing Naphthalene-Based Disulfonic Acids

Senior Application Scientist Note: This guide addresses the spectrophotometric determination of metal ions using hydroxynaphthalene disulfonic acids. The initial topic specified **8-Hydroxynaphthalene-1,6-disulfonic acid** (CAS 117-43-1). A thorough review of scientific literature reveals that this specific isomer is not commonly employed as a primary chromogenic reagent for metal ion quantification. Its molecular structure, featuring a single hydroxyl group, is less suited for forming the stable, colored chelate complexes essential for sensitive spectrophotometric analysis.

In contrast, its structural isomer, 1,8-Dihydroxynaphthalene-3,6-disulfonic acid (commonly known as Chromotropic Acid, CAS 148-25-4), is a well-established and highly effective reagent for this purpose. The key structural feature of Chromotropic acid is the presence of two hydroxyl groups in the peri position (at carbons 1 and 8). This configuration is ideal for forming stable five- or six-membered chelate rings with various metal ions, leading to the formation of intensely colored complexes.

Therefore, to provide a robust and field-proven protocol, this application note will focus on the use of Chromotropic Acid. The principles and procedures detailed herein serve as an exemplary guide for researchers interested in the broader class of hydroxynaphthalene disulfonic acids for metal ion analysis.

Principle and Application

Spectrophotometry is a widely used analytical technique that relies on the principle that chemical substances absorb light of specific wavelengths.^[1] When a metal ion reacts with a chromogenic organic reagent, it forms a colored complex.^[1] The intensity of this color is directly proportional to the concentration of the metal ion in the solution, a relationship described by the Beer-Lambert Law.

Chromotropic acid is an excellent bidentate ligand that forms stable, colored complexes with a variety of metal ions, including titanium, chromium, thorium, and iron.^{[2][3]} The reaction with Titanium(IV) is particularly notable for its sensitivity and is used for determining trace amounts of titanium in various matrices.^[4] The formation of the Ti(IV)-chromotropic acid complex results in a distinct color change, which can be precisely measured using a UV-Visible spectrophotometer.

Application Focus: Determination of Titanium(IV)

Titanium(IV) reacts with Chromotropic acid in an acidic medium to form a stable, red-brown colored complex. The optimal conditions for this reaction, including pH and reagent concentration, have been extensively studied to ensure maximum sensitivity and selectivity. The method is valued for its simplicity, speed, and cost-effectiveness compared to more complex instrumental techniques.^[5]

Key Reaction Parameters

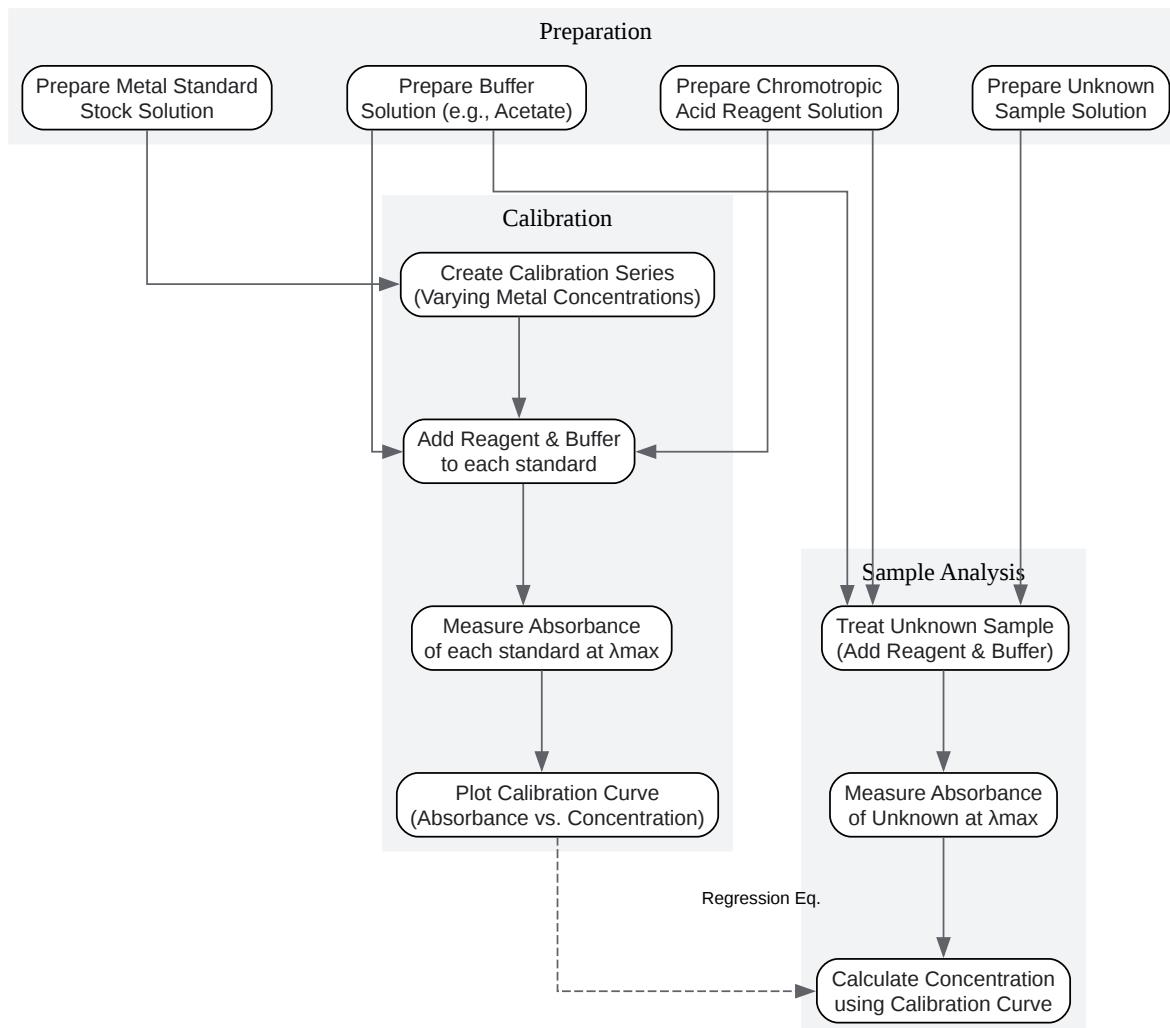
The quantitative data for the spectrophotometric determination of Titanium(IV) using Chromotropic acid is summarized below.

Parameter	Value	Rationale & Causality
Analyte	Titanium(IV)	Chromotropic acid forms a highly stable complex with Ti(IV).
Chromogenic Reagent	1,8-Dihydroxynaphthalene-3,6-disulfonic acid (Chromotropic Acid)	The two adjacent hydroxyl groups facilitate strong chelation.[3]
Wavelength of Max. Absorbance (λ_{max})	~470 nm	This wavelength provides the highest sensitivity for the Ti(IV) complex, minimizing interference from the reagent itself.
Optimal pH Range	1.5 - 6.0	pH control is critical. Below this range, complex formation is incomplete; above it, titanium may hydrolyze and precipitate.
Stoichiometry (Ti:Reagent)	1:3	An excess of the reagent is required to drive the reaction to completion and ensure all Ti(IV) is complexed.
Color of Complex	Red-brown	The formation of this colored species is the basis of the analysis.
Molar Absorptivity (ϵ)	$\sim 1.7 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	Indicates high sensitivity, allowing for the detection of low concentrations.

Visualizing the Process

Experimental Workflow

The general workflow for the determination of a metal ion using a chromogenic reagent is a sequential process designed to ensure accurate and reproducible results.

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Caption: Experimental workflow for spectrophotometric metal analysis.

Chelation Mechanism

The reaction between Titanium(IV) and Chromotropic acid involves the formation of a coordination complex, where the metal ion is bound by the two hydroxyl groups of the ligand.

Caption: Chelation of Ti(IV) by Chromotropic Acid.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the determination of Titanium(IV).

Reagents and Instrumentation

- Instrumentation:
 - UV-Visible Spectrophotometer with 1 cm path length quartz cuvettes.
 - pH meter.
 - Calibrated analytical balance.
 - Class A volumetric flasks (100 mL, 500 mL, 1000 mL) and pipettes.
- Reagent Preparation:
 - Standard Titanium(IV) Stock Solution (1000 mg/L): Accurately weigh 3.68 g of potassium titanyl oxalate ($K_2TiO(C_2O_4)_2 \cdot 2H_2O$), dissolve in 100 mL of 1:1 sulfuric acid, and carefully heat until fumes appear. Cool, and cautiously dilute to 1000 mL with deionized water. Alternatively, use a certified commercial standard.
 - Working Titanium(IV) Standard Solution (10 mg/L): Pipette 10 mL of the 1000 mg/L stock solution into a 1000 mL volumetric flask and dilute to the mark with deionized water.
 - Chromotropic Acid Reagent (0.5% w/v): Dissolve 0.5 g of the disodium salt of 1,8-dihydroxynaphthalene-3,6-disulfonic acid in 100 mL of deionized water. This solution should be prepared fresh daily as it can degrade.
 - Ascorbic Acid Solution (10% w/v): Dissolve 10 g of ascorbic acid in 100 mL of deionized water. This is used to reduce interfering ions like Iron(III) to Iron(II), which does not complex with the reagent.
 - Acetate Buffer Solution (pH 4.7): Mix equal volumes of 2 M acetic acid and 2 M sodium acetate. Adjust pH as necessary.

Protocol for Calibration Curve Construction

- Prepare Standards: Into a series of five 100 mL volumetric flasks, pipette 0, 1.0, 2.0, 5.0, and 10.0 mL of the 10 mg/L working titanium standard solution. The '0' mL flask will serve as the reagent blank.
- Add Reagents: To each flask, add 5 mL of the 10% ascorbic acid solution and swirl to mix. This step is crucial to eliminate interference from any potential Fe(III) in the sample or reagents.
- Complex Formation: Add 10 mL of the 0.5% Chromotropic acid reagent to each flask.
- pH Adjustment: Add 10 mL of the acetate buffer solution (pH 4.7) to each flask.
- Dilution: Dilute each flask to the 100 mL mark with deionized water, cap, and invert several times to ensure a homogenous solution.
- Incubation: Allow the solutions to stand for 15 minutes for complete color development.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to a wavelength of 470 nm.
 - Use the reagent blank (the '0' mL standard) to zero the instrument (set absorbance to 0.000).
 - Measure the absorbance of each of the prepared standards.
- Plotting: Construct a calibration curve by plotting absorbance on the y-axis versus the concentration of Titanium(IV) (in mg/L) on the x-axis. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). The R^2 value should be ≥ 0.995 for a valid calibration.

Protocol for Unknown Sample Analysis

- Sample Preparation: Pipette a known volume (e.g., 25 mL) of the unknown sample into a 100 mL volumetric flask. The sample should be free of particulates. If the expected titanium concentration is high, perform a pre-dilution.

- Follow Procedure: Repeat steps 2 through 6 from the calibration protocol (Section 4.2), adding ascorbic acid, Chromotropic acid, and buffer.
- Measure Absorbance: Measure the absorbance of the prepared unknown sample solution at 470 nm against the reagent blank.
- Calculate Concentration: Use the linear regression equation from the calibration curve to determine the concentration of Titanium(IV) in the measured solution:
 - Concentration (mg/L) = (Absorbance_unknown - y-intercept) / slope
- Correct for Dilution: Adjust the calculated concentration to account for any initial dilutions of the sample.

Concluding Remarks

The use of Chromotropic acid provides a reliable and sensitive method for the spectrophotometric determination of Titanium(IV) and other metal ions. The key to success lies in the careful control of experimental parameters, particularly pH, and the mitigation of interfering species. This application note provides a comprehensive framework that can be adapted for various sample matrices, making it a valuable tool for researchers in analytical chemistry, environmental science, and materials science.

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